4-Nitro-1H-pyrazole-3-carboxamide

Catalog No.
S708478
CAS No.
65190-36-5
M.F
C4H4N4O3
M. Wt
156.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-1H-pyrazole-3-carboxamide

CAS Number

65190-36-5

Product Name

4-Nitro-1H-pyrazole-3-carboxamide

IUPAC Name

4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C4H4N4O3

Molecular Weight

156.1 g/mol

InChI

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)

InChI Key

SVHOGXCJBBYKOT-UHFFFAOYSA-N

SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N
  • Biochemistry and Proteomics Research

    Suppliers like Santa Cruz Biotechnology offer 4-Nitro-1H-pyrazole-3-carboxamide as a biochemical []. While the specific use case is not mentioned, compounds with a pyrazole ring structure can be useful in various biochemical research applications, including enzyme inhibition studies []. Further research is needed to understand the specific role of 4-Nitro-1H-pyrazole-3-carboxamide in this field.

  • Medicinal Chemistry

  • Organic Synthesis

    Pyrazole derivatives are used as building blocks in organic synthesis []. 4-Nitro-1H-pyrazole-3-carboxamide could potentially be a precursor for the synthesis of more complex molecules with desired properties. However, further research is needed to explore its synthetic utility.

4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C4H4N4O3. It is classified as a pyrazole derivative, characterized by a five-membered ring containing two nitrogen atoms. This compound features a nitro group at the 4-position and a carboxamide group at the 3-position, contributing to its unique chemical properties. The presence of these functional groups allows for diverse reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

There is no current information available on the specific mechanism of action of 4-Nitro-1H-pyrazole-3-carboxamide.

  • Nitro groups can be explosive under certain conditions. It is advisable to handle the compound with care and consult safety data sheets (SDS) for specific handling procedures if they become available [].
  • Amides can be irritants. Standard laboratory practices for handling potentially hazardous chemicals should be followed.

Uniqueness

The uniqueness of 4-nitro-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups. The nitro group allows for various transformations, making it a versatile intermediate in organic synthesis. Additionally, its structural characteristics contribute to distinct chemical reactivity and potential biological activities that differentiate it from other pyrazole derivatives .

Research indicates that 4-nitro-1H-pyrazole-3-carboxamide exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its mechanism of action may involve interference with metabolic processes in target organisms, although specific molecular targets remain under investigation. Studies have shown that compounds with similar structures often display significant biological activity due to their ability to interact with enzymes and receptors critical for cellular function .

The synthesis of 4-nitro-1H-pyrazole-3-carboxamide typically involves several steps:

  • Starting Materials: The synthesis often begins with ethyl hydrazinecarboxylate and ethyl acetoacetate.
  • Nitration: The reaction mixture is subjected to nitration using nitric acid and sulfuric acid to introduce the nitro group.
  • Cyclization: Following nitration, cyclization occurs under acidic or basic conditions to form the pyrazole ring.

These methods can be optimized for industrial production, focusing on yield and purity by controlling reaction parameters such as temperature, pressure, and pH.

4-Nitro-1H-pyrazole-3-carboxamide has several notable applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex pharmaceutical compounds.
  • Organic Synthesis: The compound is utilized in various organic reactions due to its reactivity.
  • Research: Studies are ongoing to explore its potential as an active ingredient in drug development due to its antimicrobial properties .

Interaction studies involving 4-nitro-1H-pyrazole-3-carboxamide focus on its biological effects and mechanisms. Research has indicated that this compound may inhibit certain bacterial growth by disrupting metabolic pathways. Ongoing investigations aim to elucidate the specific molecular interactions that confer its biological activities, which could lead to new therapeutic applications .

Several compounds share structural similarities with 4-nitro-1H-pyrazole-3-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Ethyl-4-nitro-1H-pyrazole-3-carboxamideC6H8N4O3Contains an ethyl substituent; versatile reagent
5-Amino-1H-pyrazole-3-carboxamideC5H6N4O3Contains an amino group instead of a nitro group; studied for biological activities
3-Methyl-1-phenyl-1H-pyrazol-5-olC10H10N2O2Different substituents; used in various

XLogP3

-0.7

Dates

Modify: 2023-08-15

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